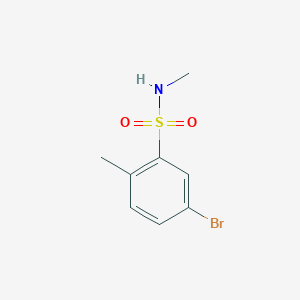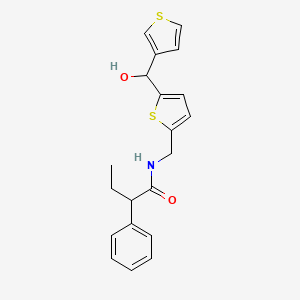![molecular formula C27H31N7O B2555920 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 1021094-33-6](/img/structure/B2555920.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyrazolopyrimidine, and a benzamide group. These functional groups suggest that the compound could have interesting biological activities, as these groups are often found in bioactive molecules .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives was synthesized to explore their potential as anticancer and anti-5-lipoxygenase agents. These derivatives were evaluated for cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The study highlighted the structure-activity relationship (SAR) of these compounds, indicating their potential therapeutic applications beyond the scope of traditional treatments (Rahmouni et al., 2016).
Anticancer Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives were reported, focusing on their anticancer activity. These derivatives were tested on the MCF-7 human breast adenocarcinoma cell line, with several compounds showing significant inhibitory activity. This research suggests the potential of pyrazolopyrimidine derivatives in developing new anticancer therapies, highlighting a specific derivative with potent inhibitory activity at a relatively low concentration (Abdellatif et al., 2014).
Antitubercular Studies
Innovative homopiperazine-pyrimidine-pyrazole hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains. The study included in silico docking in the crystal structure of M. tuberculosis to understand the structural requirements for antitubercular activity. Compounds showed potent activity, demonstrating the value of nitrogen-rich hybrids in developing new treatments for tuberculosis (Vavaiya et al., 2022).
Phosphodiesterase Inhibition
Research on 3-aminopyrazolo[3,4-d]pyrimidinones explored their role as phosphodiesterase 1 (PDE1) inhibitors. The study resulted in identifying a clinical candidate, ITI-214, showing potent inhibitory potency for PDE1 with excellent selectivity. This compound is under Phase I clinical development for treating cognitive deficits associated with various central nervous system disorders (Li et al., 2016).
Antimicrobial Activity
Synthesis of new heterocycles incorporating antipyrine moiety was carried out to evaluate their antimicrobial potential. The study aimed to explore the antimicrobial activity of these newly synthesized compounds against various microbial strains, providing insights into their therapeutic potential for treating microbial infections (Bondock et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O/c1-20-14-21(2)16-23(15-20)27(35)28-8-9-34-26-24(17-31-34)25(29-19-30-26)33-12-10-32(11-13-33)18-22-6-4-3-5-7-22/h3-7,14-17,19H,8-13,18H2,1-2H3,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHCNFPHPKEGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
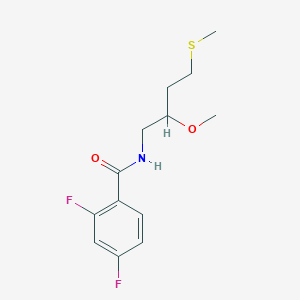

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)
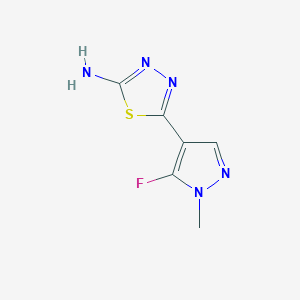
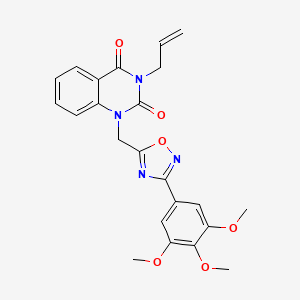
![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)
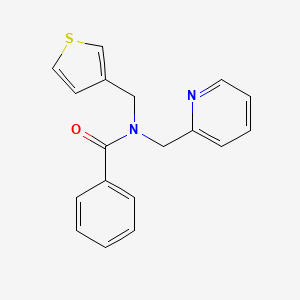
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)

